Phthalylsulfapyridazine

Beschreibung

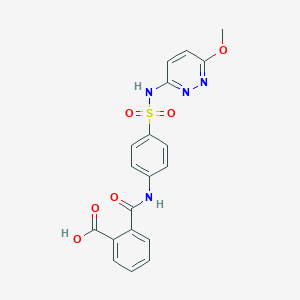

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQJMQMALOQQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156338 | |

| Record name | Phthalylsulfapyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-46-3 | |

| Record name | Phthalylsulfapyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalylsulfapyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phthalylsulfapyridazine in Coccidiosis

Abstract

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. For decades, sulfonamide antibiotics have been a cornerstone of therapeutic and prophylactic strategies to control this disease. Phthalylsulfapyridazine, a member of the sulfonamide class, exhibits a nuanced mechanism of action rooted in its nature as a prodrug. This guide provides a detailed examination of the biochemical and molecular processes underlying the anticoccidial activity of phthalylsulfapyridazine. We will explore its metabolic activation, the specific enzymatic target within the parasite's essential folate biosynthesis pathway, and the methodologies used to validate this mechanism. Furthermore, this document will address the emergence of resistance and present standardized protocols for the scientific evaluation of anticoccidial agents.

Introduction: The Challenge of Coccidiosis and the Role of Sulfonamides

Coccidiosis is a pervasive and economically damaging disease in commercial poultry production.[1][2] Caused by various species of the protozoan parasite Eimeria, the infection leads to extensive damage to the intestinal lining, resulting in impaired nutrient absorption, diarrhea, hemorrhaging, and increased mortality.[2][3] The complex, multi-stage lifecycle of Eimeria, involving both asexual (schizogony) and sexual (gametogony) reproduction within the host's intestinal cells, presents multiple potential targets for therapeutic intervention.[2][4]

Sulfonamides were among the first chemical compounds successfully used to control coccidiosis, demonstrating broad-spectrum activity against most Eimeria species.[1][3] Their primary mode of action is coccidiostatic, meaning they arrest the development and reproduction of the parasite rather than directly killing existing organisms.[3] This allows the host's immune system to mount a response and clear the infection.[3] Phthalylsulfapyridazine belongs to this critical class of drugs, but its action is indirect, requiring host-mediated metabolism to become effective.

Pharmacological Profile: Phthalylsulfapyridazine as a Prodrug

Phthalylsulfapyridazine is a prodrug, meaning it is administered in an inactive form and is metabolized within the body into its active therapeutic agent. Structurally, it is a conjugate of sulfapyridine and phthalic acid.

Following oral administration, phthalylsulfapyridazine passes largely unabsorbed through the upper gastrointestinal tract. Upon reaching the colon, resident intestinal bacteria cleave the azo bond through reductive processes.[5][6] This cleavage releases two primary metabolites:

-

Sulfapyridine: The therapeutically active antimicrobial moiety.

-

5-Aminosalicylic Acid (5-ASA): An anti-inflammatory compound.

While 5-ASA has its own therapeutic applications in inflammatory bowel disease, it is the sulfapyridine metabolite that is responsible for the anticoccidial effect.[5][6][7] The sulfapyridine is well-absorbed from the colon into the bloodstream, where it can then target the Eimeria parasites infecting the intestinal epithelium.[6]

Core Mechanism of Action: Inhibition of the Folate Biosynthesis Pathway

The efficacy of all sulfonamides, including the active sulfapyridine metabolite, is based on their ability to disrupt the synthesis of folic acid (Vitamin B9) in the Eimeria parasite.[3][8][9]

3.1. The Essential Role of Folic Acid in Eimeria

Protozoan parasites like Eimeria, similar to bacteria, cannot utilize pre-formed folic acid from their host.[10][11] They must synthesize it de novo. Folic acid, in its reduced form tetrahydrofolate, is a crucial coenzyme required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[12] By extension, this pathway is indispensable for parasite growth, cellular replication, and reproduction.[3][8]

3.2. Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The key to the sulfonamide mechanism lies in the concept of competitive antagonism. The central enzyme in the folate pathway is dihydropteroate synthase (DHPS) .[3][9][13] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate.[13]

Sulfapyridine is a structural analog of PABA. Due to this molecular mimicry, sulfapyridine competes with PABA for the active site of the DHPS enzyme.[3][9][10] When sulfapyridine binds to the enzyme, it prevents PABA from binding, thereby halting the synthesis of dihydropteroate and, consequently, folic acid.[14] This blockade of a vital metabolic pathway effectively stops the parasite from multiplying, giving it a coccidiostatic effect.[3] This selective toxicity is the foundation of its therapeutic value, as host animals (like chickens) lack the DHPS enzyme and instead acquire folic acid from their diet, making them unaffected by the drug's primary action.[11][15]

3.3. Visualizing the Pathway and Inhibition

The following diagram illustrates the folate synthesis pathway in Eimeria and the specific point of inhibition by sulfapyridine, the active metabolite of phthalylsulfapyridazine.

Caption: Competitive inhibition of DHPS by sulfapyridine.

Experimental Validation and Methodologies

The mechanism of action described above is validated through a combination of in vivo and in vitro experimental models. These protocols form a self-validating system by comparing treated groups against both infected/untreated and uninfected/untreated controls.

4.1. In Vivo Anticoccidial Sensitivity Testing (AST)

The gold standard for evaluating the efficacy of an anticoccidial drug is the in vivo sensitivity test, often conducted as a battery study under controlled laboratory conditions.[16][17]

Step-by-Step Protocol for In Vivo AST:

-

Animal Preparation: Day-old broiler chicks, confirmed to be coccidia-free, are housed in isolated, wire-floored cages to prevent extraneous infection.[16][18]

-

Group Allocation: Chicks are randomly allocated into multiple groups (e.g., n=10 per group):

-

Group A: Uninfected, Untreated Control (Negative Control).

-

Group B: Infected, Untreated Control (Positive Control).

-

Group C: Infected, Treated with Phthalylsulfapyridazine (Test Group).

-

Group D: Infected, Treated with a drug of known sensitivity (Reference Control).

-

-

Infection: At approximately 12-14 days of age, birds in Groups B, C, and D are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella).[1][18]

-

Medication: Medicated feed or drinking water is provided to the treatment groups (C and D) starting from 24-48 hours post-infection and continuing for a defined period (e.g., 5-7 days).[18][19]

-

Data Collection & Endpoints (5-7 days post-infection):

-

Weight Gain: Individual bird weights are recorded to assess performance.

-

Feed Conversion Ratio (FCR): Feed intake versus weight gain is calculated.

-

Lesion Scoring: A subset of birds from each group is euthanized, and specific intestinal sections are examined for gross pathological lesions using a standardized scale (e.g., Johnson and Reid's 0-4 scale).[1]

-

Oocyst Per Gram (OPG): Fecal samples are collected, and oocyst shedding is quantified using a McMaster counting chamber.[1][18]

-

-

Analysis: Efficacy is determined by comparing the reduction in lesion scores and oocyst shedding, and the improvement in weight gain and FCR in the treated group (C) relative to the infected, untreated control (B).

4.2. In Vitro Drug Screening Assays

In vitro assays using cell cultures serve as valuable pre-screening tools to assess a compound's direct effect on the parasite, reducing the number of animals required for testing.[20][21][22]

Step-by-Step Protocol for In Vitro Invasion/Development Assay:

-

Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured to form a monolayer in multi-well plates (e.g., 96-well format).[21][23]

-

Parasite Preparation: Eimeria sporozoites are excysted from purified, sporulated oocysts using bile salts and trypsin.

-

Treatment: The cell monolayers are treated with varying concentrations of the test compound (e.g., sulfapyridine) and control drugs.

-

Infection: A known quantity of freshly excysted sporozoites is added to each well and incubated to allow for invasion and intracellular development.

-

Quantification: After a set incubation period (e.g., 24-48 hours), parasite proliferation is quantified. This is commonly done using qPCR to measure the amount of parasite-specific DNA relative to a host-cell housekeeping gene.[21]

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the dose-response curve, indicating the drug concentration required to inhibit parasite development by 50%.

4.3. Data Presentation: Efficacy Metrics

Quantitative data from efficacy trials are best summarized in tables for clear comparison.

Table 1: Representative In Vivo Efficacy Data for an Effective Sulfonamide

| Group | Average Weight Gain (g) | Lesion Score (Avg) | Oocyst Per Gram (OPG) x10^4 |

| Uninfected Control | 250 | 0.0 | 0 |

| Infected Control | 150 | 3.5 | 500 |

| Infected + Sulfonamide | 235 | 0.5 | 25 |

Mechanisms of Resistance

The widespread and prolonged use of sulfonamides has inevitably led to the emergence of drug-resistant Eimeria strains.[24][25][26] Resistance is a significant concern that compromises the efficacy of these drugs.[27]

The primary mechanism of resistance to sulfonamides in protozoa and bacteria involves specific point mutations in the gene encoding the dihydropteroate synthase (DHPS) enzyme.[15][28][29] These mutations alter the amino acid sequence of the enzyme's active site. The altered conformation reduces the binding affinity of the sulfonamide drug while largely maintaining the enzyme's affinity for its natural substrate, PABA.[14][15][30] This allows the parasite to continue synthesizing folic acid, even in the presence of the drug, rendering it resistant.[30] Monitoring for these genetic markers in field isolates is crucial for effective resistance management strategies.

Conclusion

The mechanism of action of phthalylsulfapyridazine against coccidiosis is a classic example of targeted chemotherapy leveraging a prodrug strategy. Its efficacy is not derived from the parent compound but from its active metabolite, sulfapyridine, which is released by the host's gut microbiota. Sulfapyridine acts as a competitive inhibitor of the essential parasite enzyme dihydropteroate synthase, blocking the de novo folate biosynthesis pathway. This targeted disruption of a vital metabolic process, which is absent in the host, provides a powerful coccidiostatic effect. A thorough understanding of this mechanism, coupled with robust experimental validation and vigilant monitoring for resistance, is essential for the continued and judicious use of sulfonamides in the control of this economically important parasitic disease.

References

- Coccidiosis - Sulfonamides for Cats - Medication Guide - Furry Critter Network. (n.d.).

- Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens.California Agriculture.

- Sulfaclozine: A Key Player in Preventing and Treating Coccidiosis in Farm Animals. (n.d.).

- Anticoccidial drugs of the livestock industry.PubMed Central.

- [Biosynthesis of folic acid in Eimeria tenella (Coccidia)].PubMed.

- Drug screening in cell culture for the detection of anticoccidial activity.PubMed.

- Evaluating The Effectiveness of Anticoccidial Drugs in Food-Producing Animals.FDA.

- Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model.F1000Research.

- COMPARATIVE INVESTIGATION OF EFFICACY OF TWO SULFONAMIDES ON BROILER COCCIDIOSIS INFECTED BY IRANIAN EIMERIA SPP IN IRAN.CABI.org.

- In Vitro Assessment of Anticoccidials: Methods and Molecules.PMC - NIH.

- Application Notes: Protocol for Arprinocid Resistance Testing in Eimeria.Benchchem.

- Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model.PMC - NIH.

- (PDF) Anticoccidial Drugs Used in the Poultry: An Overview.ResearchGate.

- Evaluation of anti-coccidial drug sensitivity against experimental coccidiosis in broiler chicks.Bangladesh Journals Online.

- (PDF) Experimental Study on the efficacy of some commonly used anticoccidial drugs in controlling of coccidiosis with mixed field isolates in Broiler chickens.ResearchGate.

- Drug resistance evaluation of some commonly used anti-coccidial drugs in broiler chickens. (n.d.).

- Dihydropteroate synthase.Wikipedia.

- Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study.SciSpace.

- Cell cultures used in Eimeria in vitro research.ResearchGate.

- dhps - Dihydropteroate synthase - Plasmodium falciparum (malaria parasite P. falciparum) | UniProtKB | UniProt. (n.d.).

- Global Analysis of Plasmodium falciparum Dihydropteroate Synthase Variants Associated with Sulfadoxine Resistance Reveals Variant Distribution and Mechanisms of Resistance: A Computational-Based Study.MDPI.

- (PDF) Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. (n.d.).

- Sulfonamide resistance: mechanisms and trends.PubMed.

- Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance.PMC - NIH.

- Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases.PubMed.

- Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens.PMC - NIH.

- Studies of resistance to anticoccidials in Eimeria field isolates and pure Eimeria strains.PubMed.

- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery.PMC.

- Sulfonamide resistance: Mechanisms and trends | Request PDF.ResearchGate.

- KEGG PATHWAY: Folate biosynthesis - Ehrlichia canis. (n.d.).

- KEGG PATHWAY: Folate biosynthesis - Theileria annulata. (n.d.).

- Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid.PubMed.

- Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease.PMC - NIH.

- Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease.PubMed.

- Mechanistic and Other Relevant Data - Some Drugs and Herbal Products.NCBI Bookshelf.

- Intervention Strategies for Controlling Poultry Coccidiosis: Current Knowledge.CyberLeninka.

- Scavenging of reactive oxygen and nitrogen species by the prodrug sulfasalazine and its metabolites 5-aminosalicylic acid and sulfapyridine.PMC - NIH.

- In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect.NIH.

- Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes.PubMed.

Sources

- 1. cabi.org [cabi.org]

- 2. Chicken Coccidiosis: From the Parasite Lifecycle to Control of the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. furrycritter.com [furrycritter.com]

- 4. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acetylation polymorphism of sulfapyridine in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. fda.gov [fda.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. banglajol.info [banglajol.info]

- 19. researchgate.net [researchgate.net]

- 20. Drug screening in cell culture for the detection of anticoccidial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]

- 22. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. Studies of resistance to anticoccidials in Eimeria field isolates and pure Eimeria strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Dihydropteroate Synthase Mutations in Pneumocystis jiroveci Can Affect Sulfamethoxazole Resistance in a Saccharomyces cerevisiae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Role of Plasmodium vivax Dihydropteroate Synthase Polymorphisms in Sulfa Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Phthalylsulfapyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Phthalylsulfapyridazine, a derivative of the sulfonamide class of antibiotics, represents a significant modification of the parent drug, sulfapyridine. The introduction of a phthalyl group via covalent linkage to the aromatic amine of sulfapyridine alters its pharmacokinetic profile, rendering it a prodrug that is poorly absorbed in the upper gastrointestinal tract. This characteristic allows for its targeted delivery to the lower bowel, where bacterial enzymes cleave the phthalyl moiety, releasing the active sulfapyridine to exert its antimicrobial effect. This guide provides a comprehensive overview of the synthesis of Phthalylsulfapyridazine, delving into the underlying chemical principles, a detailed experimental protocol, and the critical parameters that govern the successful formation of this important therapeutic agent.

I. The Core Chemistry: Acylation of Sulfapyridine

The synthesis of Phthalylsulfapyridazine is fundamentally a nucleophilic acyl substitution reaction. The primary aromatic amine group of sulfapyridine acts as the nucleophile, attacking one of the carbonyl carbons of phthalic anhydride, the electrophile. This reaction leads to the formation of a stable five-membered imide ring, resulting in the desired N-acylated product.

Precursors and Their Significance

The selection of starting materials is a critical first step in any synthetic campaign, governed by principles of availability, purity, and cost-effectiveness. In the synthesis of Phthalylsulfapyridazine, the two key precursors are:

-

Sulfapyridine (2-sulfanilamidopyridine): This is the active pharmaceutical ingredient (API) that will be modified. It is a sulfonamide antibiotic containing a pyridine ring and a p-aminobenzenesulfonamide moiety. The key functional group for this synthesis is the primary aromatic amine (-NH2), which serves as the nucleophile.

-

Phthalic Anhydride: This is a readily available and highly reactive dicarboxylic anhydride. Its two electrophilic carbonyl carbons are susceptible to nucleophilic attack. The cyclic nature of the anhydride facilitates the formation of the stable phthalimide ring upon reaction with a primary amine.

II. The Synthetic Pathway: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Phthalylsulfapyridazine involves the direct condensation of sulfapyridine and phthalic anhydride. This reaction is typically carried out in a suitable solvent under reflux conditions, which provides the necessary thermal energy to overcome the activation barrier of the reaction.

Experimental Protocol

The following protocol outlines a representative procedure for the laboratory-scale synthesis of Phthalylsulfapyridazine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Sulfapyridine | 249.29 | 0.01 mol (2.49 g) | 1.0 |

| Phthalic Anhydride | 148.12 | 0.01 mol (1.48 g) | 1.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine sulfapyridine (2.49 g, 0.01 mol) and phthalic anhydride (1.48 g, 0.01 mol).

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Glacial acetic acid serves as a polar, protic solvent that can facilitate the reaction and keep the reactants and product in solution at elevated temperatures.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically allowed to proceed for 3 to 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture onto crushed ice or into a beaker of cold water. This will cause the product to precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Wash the solid product thoroughly with water to remove any residual acetic acid and unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product, Phthalylsulfapyridazine, should be a white or off-white solid. Characterize the product by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

III. Reaction Mechanism and Rationale

The synthesis of Phthalylsulfapyridazine proceeds through a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine of sulfapyridine attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.

-

Intramolecular Cyclization and Dehydration: The newly formed carboxylic acid and amide functionalities in the intermediate are in close proximity. Under the reaction conditions (heat), an intramolecular nucleophilic acyl substitution occurs where the amide nitrogen attacks the carboxylic acid carbon. This is followed by the elimination of a molecule of water to form the stable five-membered phthalimide ring.

Diagram of the Synthesis Pathway

A simplified representation of the synthesis of Phthalylsulfapyridazine.

IV. Conclusion

The synthesis of Phthalylsulfapyridazine via the condensation of sulfapyridine and phthalic anhydride is a robust and well-established method. The reaction proceeds through a classic nucleophilic acyl substitution mechanism, leading to the formation of a stable phthalimide derivative. The use of glacial acetic acid as a solvent and reflux conditions are key to achieving a good yield of the desired product. This in-depth guide provides the necessary theoretical and practical knowledge for researchers and drug development professionals to successfully synthesize and understand the chemistry behind this important intestinal sulfonamide.

V. References

-

Khuluod Fahed Hamak. Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Int. J. ChemTech Res.2014 , 6(1), 324-333.

-

Sankhe, S. S., & Chindarkar, N. R. (2021). Synthesis, Characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione Derivatives and Their Biological Activity Evaluation. Rasayan Journal of Chemistry, 14(2), 1121–1125.

Sources

An In-depth Technical Guide to the Solubility of Phthalylsulfapyridazine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editor’s Note: This guide focuses on the principles and methodologies for determining the solubility of Phthalylsulfapyridazine. Due to a scarcity of publicly available quantitative solubility data for this specific molecule, we will utilize the comprehensive data available for its close structural analogue, Phthalylsulfathiazole , for all quantitative examples, tables, and mechanistic discussions. The core structural feature governing the pH-dependent solubility—the phthalic acid monoamide group—is identical in both molecules. Therefore, the principles, experimental design, and expected solubility behavior detailed herein are directly applicable and provide a robust framework for investigating Phthalylsulfapyridazine.

Introduction: The Critical Role of Solubility in Phthalylsulfapyridazine's Efficacy

Phthalylsulfapyridazine belongs to the sulfonamide class of bacteriostatic agents. It is designed as a prodrug, intended for localized action within the gastrointestinal tract. Its structure features a phthalic acid moiety linked to a sulfapyridazine core. This design is intentional: the molecule has limited absorption in the upper GI tract, allowing it to reach the lower intestine where bacterial enzymes cleave the phthalyl group, releasing the active sulfapyridazine.[1] The therapeutic success of such a drug is intrinsically linked to its solubility characteristics. Poor aqueous solubility can limit its dissolution rate, affecting not only its bioavailability but also the uniformity of its action within the gut. Conversely, understanding its solubility in organic solvents is paramount for manufacturing, formulation development, and purification processes. This guide provides a technical framework for understanding and experimentally determining the solubility of Phthalylsulfapyridazine.

Foundational Physicochemical Properties

The solubility of a compound is not an arbitrary value; it is dictated by its inherent physicochemical properties. For Phthalylsulfapyridazine, the data from its analogue Phthalylsulfathiazole provides a strong predictive foundation.

| Property | Value (for Phthalylsulfathiazole) | Significance for Solubility | Source |

| Molecular Weight | 403.43 g/mol | Influences the energy required to disrupt the crystal lattice. | [1] |

| pKa | ~3.40 | Indicates the molecule is a weak acid. This is the most critical parameter for predicting pH-dependent aqueous solubility. The molecule will be predominantly unionized and poorly soluble at pH < 3.4, and increasingly ionized and more soluble at pH > 3.4. | [1] |

| Aqueous Solubility | 400 mg/L (at 28 °C) | Confirms its classification as "practically insoluble" or "very slightly soluble" in water under neutral conditions. | [1] |

| LogP | -2.0 (at 28 °C) | The negative value indicates a hydrophilic nature, which may seem counterintuitive to its low water solubility. This highlights that for ionizable drugs, the ionization state (governed by pKa and pH) is a more dominant factor in aqueous solubility than lipophilicity alone. | [1] |

| Melting Point | 198-204 °C | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions for dissolution to occur. | [1] |

The Science of Solubilization: Key Influencing Factors

The Dominant Effect of pH and Ionization

For an acidic drug like Phthalylsulfapyridazine, the relationship between pH, pKa, and solubility is fundamental. The phthalic acid group contains a carboxylic acid, which is the primary ionizable center with a pKa around 3.4.

-

Below the pKa (pH < 3.4): In the acidic environment of the stomach, the carboxylic acid group remains largely protonated (unionized). In this state, the molecule is less polar and its solubility is at its minimum.

-

Above the pKa (pH > 3.4): As the molecule travels to the less acidic environment of the intestine, the carboxylic acid group deprotonates to form a carboxylate anion. This ionization dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in solubility. This relationship is a cornerstone of formulation design for oral drugs.[2]

The following diagram illustrates this critical relationship:

Solvent Polarity and Co-Solvency

While aqueous solubility is key for biopharmaceutical performance, solubility in organic solvents is crucial for processing. The principle of "like dissolves like" is a useful starting point. Data for Phthalylsulfathiazole shows it is freely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1][3], and slightly soluble in polar protic solvents like ethanol. This suggests that solvents capable of disrupting the crystal lattice and engaging in strong dipole-dipole interactions or hydrogen bonding are effective.

Co-solvents, which are organic solvents miscible with water, are often used to enhance the solubility of poorly soluble drugs in aqueous media.[4][5] For Phthalylsulfapyridazine, using co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in aqueous formulations could be a viable strategy to increase its dissolution rate.

Quantitative Solubility Profile

The following table summarizes the known solubility data for Phthalylsulfathiazole, which serves as a robust proxy for Phthalylsulfapyridazine.

| Solvent | Type | Solubility Value | Concentration (approx.) | Source |

| Water (28 °C) | Polar Protic | 400 mg/L | ~1.0 mM | [1] |

| Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | >100 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 55 mg/mL | ~136 mM | [3] |

| Ethanol (96%) | Polar Protic | Slightly Soluble | 1-10 mg/mL | [1] |

| Acetone | Polar Aprotic | Slightly Soluble | 1-10 mg/mL | [1] |

Gold-Standard Protocol: Thermodynamic Solubility Determination

To generate reliable and defensible solubility data, a robust, well-controlled protocol is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[1][6]

Rationale and Self-Validating System

The objective of this protocol is to determine the saturation concentration of the compound in a specific solvent at a controlled temperature, ensuring that a true equilibrium between the dissolved and solid-state compound is reached.

-

Expertise & Experience: The choice of a 24-48 hour equilibration time is based on field experience with complex molecules that may have slow dissolution kinetics. Shorter times risk measuring kinetic solubility, not true thermodynamic solubility. Temperature is controlled at 37 °C to be physiologically relevant, as stipulated by ICH guidelines for biopharmaceutical classification.[7][8]

-

Trustworthiness: This protocol is a self-validating system. By measuring the pH of the slurry before and after equilibration, we verify that the compound itself has not altered the pH of the medium, a critical control for ionizable drugs.[6] Furthermore, analyzing the remaining solid post-experiment via DSC or PXRD confirms that the compound has not undergone polymorphic transformation or solvation, ensuring the measured solubility corresponds to the initial solid form.

Detailed Step-by-Step Methodology

The workflow for this authoritative protocol is outlined below:

Protocol Steps:

-

Media Preparation:

-

Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH M9 guidelines.[9]

-

For organic solvents, use analytical grade or higher.

-

-

Sample Preparation:

-

Add an excess amount of Phthalylsulfapyridazine powder to a glass vial (e.g., 5-10 mg of solid to 1 mL of solvent). The key is to ensure solid material remains at the end of the experiment.

-

Record the initial pH of the aqueous slurry.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator or on a rotator in a temperature-controlled chamber set to 37 ± 1 °C.

-

Agitate the samples for a minimum of 24 hours. For compounds with known slow kinetics, 48 hours is preferable.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow undissolved solids to sediment.

-

Visually confirm the presence of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a calibration curve of Phthalylsulfapyridazine using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.

-

Dilute the filtered sample with an appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration.

-

-

Post-Equilibration Checks:

-

Measure the final pH of the remaining slurry in the aqueous samples. A significant change in pH may indicate that the buffer capacity was insufficient.[6]

-

Optionally, recover the remaining solid, dry it, and analyze using DSC or PXRD to check for changes in the solid form.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or moles/L.

-

Conclusion: A Predictive Framework for Development

The solubility profile of Phthalylsulfapyridazine is dominated by the pKa of its phthalic acid moiety, making it a classic example of a weakly acidic drug with pronounced pH-dependent solubility. It is practically insoluble in acidic conditions and shows markedly increased solubility in the neutral-to-basic conditions of the intestine. Its solubility in organic solvents is highest in polar aprotic systems like DMSO. By employing the gold-standard shake-flask method detailed in this guide, researchers and drug development professionals can generate the accurate, reliable, and defensible solubility data needed to drive successful formulation design, ensure regulatory compliance, and ultimately, maximize therapeutic efficacy.

References

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available: .

-

Wikipedia. Succinylsulfathiazole. [Online]. Available: [Link].

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available: [Link].

-

PubChem. Phthalylsulfathiazole. [Online]. Available: [Link].

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Available: [Link].

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Online]. Available: [Link].

-

International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(1), 1-15. Available: [Link].

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Online]. Available: [Link].

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available: .

-

Organic Chemistry Data. Bordwell pKa Table. [Online]. Available: [Link].

-

University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method. [Online]. Available: [Link].

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available: [Link].

-

Bustamante, P., Escalera, B., Martin, A., & Sellés, E. (1989). Predicting the solubility of sulfamethoxypyridazine in individual solvents. I: Calculating partial solubility parameters. Journal of Pharmaceutical Sciences, 78(7), 567-73. Available: [Link].

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online]. Available: [Link].

-

MDPI. (2024). Advancing the Physicochemical Properties and Therapeutic Potential of Plant Extracts Through Amorphous Solid Dispersion Systems. Molecules, 29(24), 5678. Available: [Link].

-

ResearchGate. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. [Online]. Available: [Link].

-

Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Online]. Available: [Link].

-

ResearchGate. (2022). Physico-chemical Properties and Sensory Attributes of Soap Formulations. [Online]. Available: [Link].

-

LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Online]. Available: [Link].

-

PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-92. Available: [Link].

Sources

- 1. Phthalylsulfathiazole CAS#: 85-73-4 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthalylsulfathiazole | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Succinylsulfathiazole | C13H13N3O5S2 | CID 5315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Analysis of Phthalylsulfapyridazine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of degradation products of Phthalylsulfapyridazine, a sulfonamide antimicrobial agent. In the absence of extensive specific degradation data for this molecule, this document synthesizes information on the degradation of its core moieties—sulfapyridine and phthalic acid—and related compounds to postulate its degradation pathways. It further outlines a systematic approach for conducting forced degradation studies, developing and validating stability-indicating analytical methods, and characterizing potential degradation products. This guide is designed to equip researchers and drug development professionals with the necessary expertise to ensure the safety, efficacy, and stability of Phthalylsulfapyridazine-containing drug products.

Introduction: The Imperative of Degradation Product Analysis

Phthalylsulfapyridazine is a sulfonamide drug primarily used for its localized antibacterial effects in the gastrointestinal tract. Like all pharmaceutical compounds, it is susceptible to degradation over time and under various environmental stressors, such as heat, humidity, light, and in the presence of acidic, basic, or oxidative conditions.[1][2] The resulting degradation products can be inactive, leading to a loss of therapeutic efficacy, or potentially toxic, posing a risk to patient safety.[3] Therefore, a thorough understanding and analysis of these degradation products are critical components of drug development and quality control, as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[4]

This guide provides a deep dive into the theoretical and practical aspects of analyzing Phthalylsulfapyridazine degradation products. It is structured to first build a foundational understanding of the likely degradation pathways based on the chemical nature of the molecule and data from related compounds. Subsequently, it details the experimental workflows for confirming these pathways and identifying novel degradants.

Postulated Degradation Pathways of Phthalylsulfapyridazine

Based on the structure of Phthalylsulfapyridazine, which consists of a sulfapyridine molecule linked to a phthalic acid moiety via an amide bond, its degradation is anticipated to occur at several key sites. The primary degradation pathway is likely the hydrolysis of this amide bond.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for pharmaceuticals.[1] For Phthalylsulfapyridazine, the amide linkage is the most probable site of hydrolytic cleavage. This is supported by the mechanism of action of the closely related drug, Phthalylsulfathiazole, which is hydrolyzed in the intestine to release the active sulfathiazole.[5][6]

-

Primary Hydrolytic Pathway: Under both acidic and basic conditions, the amide bond is expected to cleave, yielding Phthalic Acid and Sulfapyridine as the primary degradation products.

Studies on the degradation of sulfapyridine itself have shown that the sulfonamide bond (S-N) can also be susceptible to cleavage under certain conditions, leading to further degradation products.[1][7]

Diagram: Postulated Primary Hydrolytic Degradation of Phthalylsulfapyridazine

Caption: A systematic workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. [8]High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.

HPLC Method Development Strategy

The development of a robust HPLC method should focus on achieving adequate separation between Phthalylsulfapyridazine and all potential degradation products.

Starting HPLC Parameters:

-

Column: A C18 column is a good starting point for the separation of sulfonamides.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.

-

Detection: A PDA detector is crucial for assessing peak purity and for selecting the optimal wavelength for quantification.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Once the degradation products are separated using the validated HPLC method, their structures need to be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.

-

LC-MS/MS Analysis: By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be obtained. This information provides valuable clues about the molecular weight and structure of the degradation products.

-

Isolation and NMR Spectroscopy: For definitive structural elucidation of unknown degradation products, they may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Toxicological Assessment of Degradation Products

It is crucial to assess the toxicological risk of any identified degradation product. [3]This involves a combination of in silico (computational) toxicology predictions and, if necessary, in vitro and in vivo toxicological studies. The presence of degradation products with toxic potential may necessitate stricter control limits in the final drug product specification.

Conclusion

The analysis of Phthalylsulfapyridazine degradation products is a critical undertaking to ensure the quality and safety of the final pharmaceutical product. Although specific degradation data for this compound is limited, a scientifically sound approach can be formulated by understanding the degradation of its constituent moieties and applying the principles of forced degradation studies and stability-indicating method development. The methodologies outlined in this guide provide a robust framework for researchers and scientists to systematically investigate the degradation pathways of Phthalylsulfapyridazine, identify and characterize its degradation products, and ultimately ensure the stability and safety of this important therapeutic agent.

References

-

The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (2024). PubMed. Retrieved January 12, 2026, from [Link]

-

Predicted degradation pathways of SPY during enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. (2022). Environmental Science: Water Research & Technology. Retrieved January 12, 2026, from [Link]

-

Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting soil conditions. (2022). Environmental Pollution. Retrieved January 12, 2026, from [Link]

-

Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PLOS ONE. Retrieved January 12, 2026, from [Link]

-

Degradation of Phthalic Acids by Denitrifying, Mixed Cultures of Bacteria. (1981). Applied and Environmental Microbiology. Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Phthalylsulfathiazole? (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research. Retrieved January 12, 2026, from [Link]

-

VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Phthalylsulfathiazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved January 12, 2026, from [Link]

-

Phthalylsulfathiazole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Phthalylsulfathiazole? [synapse.patsnap.com]

- 6. Phthalylsulfathiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

Phthalylsulfapyridazine's Mode of Action Against Eimeria Species: A Technical Guide to the Inhibition of Folate Biosynthesis

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most economically significant health challenges in the global poultry industry.[1] The disease leads to extensive damage to the intestinal lining, resulting in impaired nutrient absorption, diarrhea, reduced growth rates, and, in severe cases, mortality.[2] For decades, sulfonamide-class antimicrobial agents have been a cornerstone of both the prevention and treatment of coccidiosis.[3]

This technical guide provides an in-depth examination of the mode of action of a specific sulfonamide, phthalylsulfapyridazine, against Eimeria species. As a Senior Application Scientist, the objective here is not merely to list facts but to synthesize the biochemical mechanisms with the practical, field-proven insights that drive research and drug development. We will explore the precise molecular target of this drug class, the rationale for its selective toxicity, and the experimental frameworks used to validate its efficacy.

The Folic Acid Biosynthesis Pathway: An Essential and Selective Target in Eimeria

The strategic value of any antimicrobial agent lies in its ability to selectively target a pathway essential to the pathogen but not to the host. The folic acid (folate) biosynthesis pathway is a classic example of this principle. Mammalian hosts, including poultry, are incapable of synthesizing their own folate and must acquire it from their diet as an essential vitamin.[4] In stark contrast, protozoan parasites like Eimeria cannot utilize this preformed environmental folate and are entirely dependent on their own de novo synthesis pathway to produce it.[5] This fundamental metabolic difference makes the folate pathway an ideal target for chemotherapeutic intervention.

Folic acid, in its reduced form as tetrahydrofolate, is a critical coenzyme in a variety of one-carbon transfer reactions. These reactions are indispensable for the synthesis of essential cellular building blocks, including purine and pyrimidine nucleotides (the basis of DNA and RNA) and certain amino acids.[4][6] By disrupting this pathway, we can effectively halt the parasite's ability to replicate and proliferate within the host's intestinal cells.

The diagram below illustrates the key enzymatic steps in the Eimeria folate biosynthesis pathway that are targeted by anticoccidial drugs.

Caption: Key enzymatic targets within the Eimeria folate pathway.

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The primary mode of action for all sulfonamides, including phthalylsulfapyridazine, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][7]

-

Structural Analogy: Phthalylsulfapyridazine, once hydrolyzed in the intestine to its active form (sulfapyridazine), is a structural analog of the natural DHPS substrate, para-aminobenzoic acid (PABA).[6] This molecular mimicry is the foundation of its inhibitory action.

-

Competitive Binding: Due to this structural similarity, the active sulfonamide competes with PABA for binding to the active site of the DHPS enzyme.[4] When the sulfonamide molecule occupies the active site, it prevents the binding of PABA, thereby blocking the catalytic reaction.

-

Pathway Blockade: This inhibition halts the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, the crucial first committed step in the synthesis of dihydrofolic acid.[7][8] The result is a depletion of the folate pool necessary for parasite DNA synthesis and replication.[8]

This action is primarily coccidiostatic , meaning it arrests the development and reproduction of the parasite rather than directly killing existing organisms.[2][6] This allows the host's immune system to clear the attenuated infection. The drug is most effective against the second-generation schizonts and sexual stages of the Eimeria life cycle, which are periods of rapid replication and high metabolic demand for folate.[1][9]

Caption: Competitive inhibition of DHPS by a sulfonamide drug.

Experimental Validation of Anticoccidial Efficacy

The validation of phthalylsulfapyridazine's mode of action and efficacy relies on a combination of in vitro biochemical assays and in vivo performance studies. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro DHPS Enzyme Inhibition Assay

This experiment directly measures the drug's ability to inhibit its target enzyme, providing a quantitative measure of potency.

Objective: To determine the Michaelis-Menten inhibitory constant (Ki) of sulfapyridazine against recombinant Eimeria DHPS.[10]

Step-by-Step Methodology:

-

Enzyme Preparation: Clone and express the DHPS gene from a target Eimeria species (e.g., E. tenella) in an E. coli expression system. Purify the recombinant DHPS protein to homogeneity.

-

Assay Setup: Prepare a series of reaction mixtures in a 96-well plate format. Each well will contain:

-

A fixed concentration of purified recombinant DHPS.

-

A range of concentrations of the natural substrate, PABA.

-

A fixed concentration of the second substrate, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

-

-

Inhibitor Addition: Create parallel sets of reactions where a range of sulfapyridazine concentrations are added. Include a "no inhibitor" control set.

-

Reaction & Detection: Initiate the reaction and monitor the formation of the product (dihydropteroate) over time using a spectrophotometric or fluorometric method.

-

Data Analysis: Plot the reaction rates against substrate concentration. Use non-linear regression analysis of the Michaelis-Menten equation to calculate the Vmax and Km in the presence and absence of the inhibitor. From these values, determine the Ki, which represents the inhibitor concentration required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.

Protocol 2: In Vivo Anticoccidial Sensitivity Test (AST)

This experiment evaluates the drug's therapeutic effect in the target host under controlled infection conditions.

Objective: To assess the efficacy of phthalylsulfapyridazine in controlling coccidiosis in broiler chickens by measuring key performance and pathological parameters.[11]

Caption: Workflow for a standard Anticoccidial Sensitivity Test (AST).

Step-by-Step Methodology:

-

Animal Grouping: Randomly assign day-old, coccidia-free broiler chicks to at least three groups:

-

Group A: Uninfected, Unmedicated Control (UUC)

-

Group B: Infected, Unmedicated Control (IUC)

-

Group C: Infected, Medicated (phthalylsulfapyridazine)

-

-

Infection: At approximately 14 days of age, orally inoculate birds in Groups B and C with a standardized dose of live, sporulated Eimeria oocysts (e.g., a mix of E. acervulina and E. tenella).[3][12]

-

Treatment: Provide the respective diets to each group. Group C receives feed containing phthalylsulfapyridazine at the recommended therapeutic dose.

-

Data Collection (7 days post-infection):

-

Performance Metrics: Measure body weight gain and feed conversion ratio (FCR) for each group.

-

Pathology: Sacrifice a subset of birds from each group to perform intestinal lesion scoring. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions) for different intestinal sections.[13]

-

Parasitology: Collect fecal samples to determine the oocyst output per gram (OPG).

-

-

Efficacy Calculation: Compare the results from the treated group (C) to both control groups (A and B). Significant improvements in weight gain, FCR, and reductions in lesion scores and oocyst shedding in the treated group relative to the infected control indicate drug efficacy.

Data Presentation: Sample AST Results

The following table summarizes hypothetical data from an AST, demonstrating the expected outcomes of effective treatment.

| Parameter | Group A (UUC) | Group B (IUC) | Group C (Infected + Phthalylsulfapyridazine) |

| Avg. Body Weight Gain (g) | 250 | 110 | 225 |

| Feed Conversion Ratio (FCR) | 1.5 | 2.8 | 1.7 |

| Avg. Lesion Score (0-4) | 0 | 3.2 | 0.8 |

| Oocysts Per Gram (OPG) | 0 | 250,000 | 15,000 |

Synergism and the Challenge of Resistance

To enhance efficacy and broaden the spectrum of activity, sulfonamides are frequently combined with diaminopyrimidines like pyrimethamine or trimethoprim.[6][12] These compounds inhibit the next enzyme in the pathway, dihydrofolate reductase (DHFR), which reduces dihydrofolate to the active tetrahydrofolate.[9][14] This sequential blockade of two steps in the same essential pathway creates a synergistic effect that is often coccidiocidal and can help mitigate the development of resistance.[6]

However, like all antimicrobials, resistance to sulfonamides is a significant concern. The primary mechanism of resistance in Eimeria and other protozoa involves point mutations in the gene encoding the DHPS enzyme.[8][15] These mutations alter the conformation of the PABA-binding pocket, reducing the affinity of the sulfonamide inhibitor while largely maintaining the enzyme's affinity for its natural substrate, PABA.[15]

Conclusion

The mode of action of phthalylsulfapyridazine against Eimeria species is a well-defined example of targeted chemotherapy. By acting as a competitive inhibitor of dihydropteroate synthase, it effectively blocks the parasite's essential folate biosynthesis pathway at its source. This leads to a coccidiostatic effect, arresting parasite replication and allowing the host to develop an effective immune response. The selective toxicity of this mechanism, rooted in the metabolic differences between the parasite and its host, has made sulfonamides a valuable tool in the management of coccidiosis for decades. Understanding this core mechanism is fundamental for the continued development of effective anticoccidial strategies and for managing the ever-present challenge of drug resistance.

References

- Title: Coccidiosis - Sulfonamides for Cats - Medication Guide Source: Furry Critter Network URL

- Title: Anticoccidial drugs of the livestock industry - PMC Source: PubMed Central URL

- Title: [Biosynthesis of folic acid in Eimeria tenella (Coccidia)

- Title: Sulfa Drugs Tested for control of coccidiosis, pullorum, typhoid and cholera in chickens Source: California Agriculture URL

- Title: Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: NIH URL

- Title: Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology Source: Merck Veterinary Manual URL

- Title: Dihydropteroate synthase inhibitor - Wikipedia Source: Wikipedia URL

- Title: Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC Source: PubMed Central URL

- Title: Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine Source: PubMed URL

- Source: CABI.

- Title: Catalysis and sulfa drug resistance in dihydropteroate synthase Source: PubMed URL

- Title: Inhibition of Plasmodium Falciparum Dihydropteroate Synthetase and Growth in Vitro by Sulfa Drugs Source: PubMed URL

- Title: Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC Source: NIH URL

- Title: Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia Source: PubMed URL

- Title: Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC Source: NIH URL

- Title: Evaluating the Resistance of Eimeria Spp.

Sources

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. furrycritter.com [furrycritter.com]

- 3. cabi.org [cabi.org]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. [Biosynthesis of folic acid in Eimeria tenella (Coccidia)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effectiveness of therapeutic anticoccidial drugs against recently isolated coccidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of Routinely Used Anticoccidials Against Eimeria tenella Field Isolates in Chicken: Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydrofolate reductase from Eimeria tenella: rationalization of chemotherapeutic efficacy of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Phthalylsulfapyridazine

Abstract: This technical guide provides a comprehensive analysis of the in vitro antibacterial spectrum of Phthalylsulfapyridazine. As a member of the sulfonamide class of antibiotics, its primary mechanism involves the inhibition of bacterial folic acid synthesis. This document synthesizes available data on its mechanism of action, antibacterial efficacy against a range of pathogens, and the methodologies for its in vitro evaluation. Due to the limited direct research on Phthalylsulfapyridazine, this guide incorporates data from the closely related and likely active metabolite, sulfapyridine, to construct a probable antibacterial profile. Detailed protocols for standardized susceptibility testing and an overview of resistance mechanisms are also presented to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

Phthalylsulfapyridazine is a synthetic antimicrobial agent belonging to the sulfonamide family. Structurally, it is characterized by a sulfanilamide core linked to a pyridazine ring and a phthalic acid moiety. While detailed pharmacokinetic data is not extensively published, it is structurally analogous to other phthalyl- and succinyl-sulfonamides, such as phthalylsulfathiazole and succinylsulfathiazole.[1][2][3] These related compounds are known to be prodrugs that are poorly absorbed in the gastrointestinal tract and are hydrolyzed by intestinal bacteria to release the active sulfonamide.[2][3] It is therefore highly probable that Phthalylsulfapyridazine acts as a prodrug, releasing the active antimicrobial agent, sulfapyridine, within the gastrointestinal lumen. This localized activity minimizes systemic absorption and targets enteric pathogens.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial effect of Phthalylsulfapyridazine, mediated by its active form, sulfapyridine, is bacteriostatic. It functions by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of folic acid, an essential component for the production of nucleotides and ultimately DNA, RNA, and proteins in bacteria.[5]

Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA), whereas mammals obtain it from their diet. Sulfonamides, including sulfapyridine, are structural analogs of PABA and compete for the active site of DHPS. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[5]

Caption: Competitive inhibition of dihydropteroate synthase by sulfapyridine.

In Vitro Antibacterial Spectrum

The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[6][7] Specific data for Phthalylsulfapyridazine is sparse; therefore, the spectrum is largely inferred from studies on sulfapyridine and other pyridazine-containing sulfonamides.

Gram-Negative Bacteria

Sulfapyridine has demonstrated activity against various Gram-negative enteric pathogens.[8] This is consistent with the use of poorly absorbed sulfonamides in treating gastrointestinal infections.

| Bacterial Species | MIC Range (µg/mL) for Sulfapyridine |

| Yersinia enterocolitica | 3.1 - 25[8][9] |

| Salmonella spp. | 25 - 100[8][9] |

| Escherichia coli | Some strains inhibited by 25 µg/mL; others resistant up to 1600 µg/mL[8] |

| Campylobacter jejuni/coli | 200 - 800[8] |

| Pseudomonas aeruginosa | Generally considered resistant to older sulfonamides[6] |

Note: Data is for sulfapyridine, the presumed active metabolite of Phthalylsulfapyridazine.

Some novel sulfonamide isoxazolo[5,4-b]pyridines have shown activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125, 250, and 500 µg/mL.[10]

Gram-Positive Bacteria

Sulfonamides are generally effective against a range of Gram-positive bacteria.[6]

| Bacterial Species | MBC (µM) for Sulfapyridine |

| Staphylococcus aureus | 0.8[9] |

Note: Data is for sulfapyridine, the presumed active metabolite of Phthalylsulfapyridazine. MBC refers to Minimum Bactericidal Concentration.

Other novel pyridazinyl sulfonamide derivatives have demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis.[11]

Methodologies for In Vitro Susceptibility Testing

Standardized methods are crucial for determining the in vitro antibacterial activity of Phthalylsulfapyridazine. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Protocol:

-

Preparation of Phthalylsulfapyridazine Stock Solution: Dissolve Phthalylsulfapyridazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Phthalylsulfapyridazine that shows no visible bacterial growth.

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion

This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antimicrobial agent.

Protocol:

-

Prepare Agar Plates: Use Mueller-Hinton Agar (MHA) plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly across the surface of the MHA plate.

-

Disk Application: Aseptically apply a paper disk impregnated with a known concentration of Phthalylsulfapyridazine to the agar surface.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition around the disk and compare it to standardized interpretive charts.

Mechanisms of Resistance

Bacterial resistance to sulfonamides is a significant clinical concern and can arise through several mechanisms:

-

Target Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase, can reduce the binding affinity of sulfonamides to the enzyme.

-

Target Bypass: Acquisition of alternative, drug-resistant DHPS enzymes, often encoded by sul1, sul2, or sul3 genes located on mobile genetic elements like plasmids. These alternative enzymes are not effectively inhibited by sulfonamides but can still utilize PABA to synthesize folic acid.

-

Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide for binding to DHPS.

-

Reduced Permeability/Efflux: Changes in the bacterial cell envelope can reduce the uptake of the drug, or active efflux pumps can remove the drug from the cell.

Conclusion

Phthalylsulfapyridazine is a sulfonamide antimicrobial agent that likely functions as a prodrug, delivering the active compound sulfapyridine to the gastrointestinal tract. Its antibacterial activity is attributed to the inhibition of bacterial folic acid synthesis, resulting in a bacteriostatic effect against a broad spectrum of Gram-positive and Gram-negative bacteria, particularly enteric pathogens. While direct in vitro susceptibility data for Phthalylsulfapyridazine is limited, information from its presumed active metabolite, sulfapyridine, provides a valuable framework for understanding its potential antibacterial spectrum. Standardized in vitro testing methodologies, such as broth microdilution, are essential for accurately determining its efficacy against specific bacterial isolates. The emergence of resistance remains a challenge for the sulfonamide class, and an understanding of these mechanisms is crucial for the effective use of these agents. Further research is warranted to establish a more definitive in vitro antibacterial profile for Phthalylsulfapyridazine.

References

-

Synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. (n.d.). Africa Research Connect. Retrieved from [Link]

-